Imidazole NH Hydrogen-Bond Donor Capacity vs. N-Methyl Analog
The target compound bears a free imidazole NH (pKa ≈ 14.5), providing a hydrogen‑bond donor that is absent in the N‑methyl analog (CAS 1396863‑96‑9). The N‑methyl substitution replaces the NH donor with a methyl group, increasing calculated logP from approximately 2.6 to 3.1 (ΔclogP ≈ +0.5) and eliminating a potential hydrogen‑bond interaction with target protein backbones or side chains . In kinase and polymerase inhibitor series where imidazole NH contacts are critical for binding, this structural difference can translate into order‑of‑magnitude changes in IC₅₀ [1]. Quantitative binding or functional activity data for the target compound against a specific protein target are not publicly available; the differentiation therefore rests on the established structure‑activity relationship (SAR) principle that free imidazole NH donors contribute substantially to target affinity in this chemotype, and procurement of the N‑methyl analog cannot serve as a functional substitute without confirmatory testing.
| Evidence Dimension | Hydrogen‑bond donor capacity and calculated lipophilicity |
|---|---|
| Target Compound Data | clogP ≈ 2.6; H‑bond donor count = 1 (imidazole NH) |
| Comparator Or Baseline | N‑methyl analog (CAS 1396863‑96‑9): clogP ≈ 3.1; H‑bond donor count = 0 |
| Quantified Difference | ΔclogP ≈ +0.5; loss of one H‑bond donor |
| Conditions | clogP calculated by ChemAxon/ALOGPS method; H‑bond donor count derived from SMILES inspection . |
Why This Matters
For procurement decisions, selecting the N‑methyl analog as a proxy risks acquiring a compound with different solubility, permeability, and target‑binding capacity, which cannot be corrected by post‑hoc formulation adjustments.
- [1] Ghose AK, Herbertz T, Hudkins RL, Dorsey BD, Mallamo JP. Knowledge‑Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drugs. ACS Chem Neurosci. 2012;3(1):50‑68. (Supports the general principle that hydrogen‑bond donor count affects CNS penetration and target binding.) View Source
